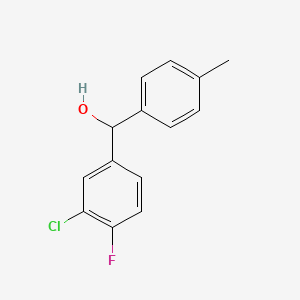

3-Chloro-4-fluoro-4'-methylbenzhydrol

Beschreibung

3-Chloro-4-fluoro-4'-methylbenzhydrol is a benzhydrol derivative featuring a diphenylmethanol backbone with distinct substituents: a chlorine atom at the 3-position, a fluorine atom at the 4-position on one phenyl ring, and a methyl group at the 4'-position on the adjacent ring. This combination of electron-withdrawing halogens (Cl, F) and an electron-donating methyl group confers unique electronic and steric properties to the molecule. Such compounds are frequently utilized as intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their modifiable hydroxyl group and halogen-mediated reactivity .

This discrepancy may reflect a positional isomer or a data entry variation. For this analysis, comparisons will focus on structurally related benzhydrol derivatives from the evidence, emphasizing substituent effects on properties and applications.

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFO/c1-9-2-4-10(5-3-9)14(17)11-6-7-13(16)12(15)8-11/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBENVWSWIPQLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224641 | |

| Record name | 3-Chloro-4-fluoro-α-(4-methylphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-53-8 | |

| Record name | 3-Chloro-4-fluoro-α-(4-methylphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluoro-α-(4-methylphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-4’-methylbenzhydrol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for 3-Chloro-4-fluoro-4’-methylbenzhydrol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-fluoro-4’-methylbenzhydrol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 3-Chloro-4-fluoro-4’-methylbenzophenone.

Reduction: Formation of 3-Chloro-4-fluoro-4’-methylcyclohexane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-fluoro-4’-methylbenzhydrol is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and protein-ligand binding.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-fluoro-4’-methylbenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The hydroxyl group allows it to form hydrogen bonds with target molecules, while the chloro and fluoro substituents can enhance its binding affinity through hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Profiles and Key Features of Benzhydrol Derivatives

| Compound Name | Substituent Positions & Groups | Molecular Weight (g/mol)* | Predicted Properties |

|---|---|---|---|

| 3-Chloro-4-fluoro-4'-methylbenzhydrol | 3-Cl, 4-F, 4'-CH₃ | ~250.7 | Moderate polarity, balanced lipophilicity |

| 4-Fluoro-4'-methylbenzhydrol | 4-F, 4'-CH₃ | ~216.2 | Lower reactivity due to absence of Cl |

| 3-Chloro-4'-(dimethylamino)benzhydrol | 3-Cl, 4'-N(CH₃)₂ | ~275.8 | Enhanced electron density, basicity |

| 3,4-Dichloro-3'-fluorobenzhydrol | 3-Cl, 4-Cl, 3'-F | ~285.5 | High halogen content, increased hydrophobicity |

| 4-Methoxy-3'-methylbenzhydrol | 4-OCH₃, 3'-CH₃ | ~228.3 | Resonance effects from methoxy group |

| 4-tert-Butyl-3'-chlorobenzhydrol | 4-C(CH₃)₃, 3'-Cl | ~292.8 | Steric hindrance from tert-butyl group |

*Molecular weights calculated based on substituent atomic masses.

Electronic and Steric Effects

- Halogenated Derivatives: The target compound’s 3-Cl and 4-F substituents create an electron-deficient aromatic ring, favoring electrophilic substitution at the para position relative to the hydroxyl group. 4-Fluoro-4'-methylbenzhydrol lacks the chlorine atom, diminishing its electrophilic reactivity but improving metabolic stability in biological systems due to reduced halogenation.

- Amino and Methoxy Derivatives: 3-Chloro-4'-(dimethylamino)benzhydrol incorporates a strongly electron-donating dimethylamino group, which may increase basicity and alter hydrogen-bonding capacity compared to the target compound. 4-Methoxy-3'-methylbenzhydrol leverages methoxy’s resonance effects, enhancing stability against oxidation but reducing electrophilic reactivity.

Steric Considerations :

- Bulky groups like the tert-butyl in 4-tert-Butyl-3'-chlorobenzhydrol hinder access to the hydroxyl group, limiting its participation in reactions requiring steric accessibility (e.g., esterification).

Biologische Aktivität

Overview

3-Chloro-4-fluoro-4'-methylbenzhydrol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of chlorine and fluorine substituents, influences its reactivity and interactions with biological targets. This article explores the biological activity of 3-Chloro-4-fluoro-4'-methylbenzhydrol, including its mechanisms of action, case studies, and research findings.

The molecular formula of 3-Chloro-4-fluoro-4'-methylbenzhydrol is with a molecular weight of approximately 236.68 g/mol. The compound features a hydroxyl group (-OH) attached to a benzene ring, which is substituted with both a chloro and a fluoro group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.68 g/mol |

| IUPAC Name | 3-Chloro-4-fluoro-4'-methylbenzhydrol |

| CAS Number | Not available |

The biological activity of 3-Chloro-4-fluoro-4'-methylbenzhydrol primarily involves its interaction with specific enzymes and receptors. The presence of the chloro and fluoro groups enhances its binding affinity to various biological targets, potentially leading to the modulation of signaling pathways related to cell growth and apoptosis.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Binding : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

- Oxidative Stress Modulation : By interacting with reactive oxygen species (ROS), it may help in managing oxidative stress within cells.

Biological Activity Studies

Several studies have investigated the biological activities associated with 3-Chloro-4-fluoro-4'-methylbenzhydrol. Below are notable findings:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various halogenated compounds, including 3-Chloro-4-fluoro-4'-methylbenzhydrol, against different cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects on breast cancer (MCF-7) and leukemia cell lines, promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of 3-Chloro-4-fluoro-4'-methylbenzhydrol was assessed against several bacterial strains. The compound demonstrated potent antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of 3-Chloro-4-fluoro-4'-methylbenzhydrol:

- Cytotoxicity : The compound showed IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxic potential.

- Mechanistic Insights : Molecular docking studies revealed that 3-Chloro-4-fluoro-4'-methylbenzhydrol binds effectively to active sites of target proteins, inhibiting their function.

- Pharmacokinetics : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests favorable pharmacokinetic properties for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.